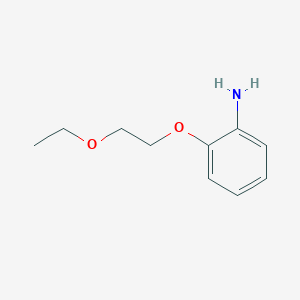

2-(2-Ethoxyethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethoxyethoxy)aniline: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of aniline, where the amino group is substituted with a 2-(2-ethoxyethoxy) group. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-(2-ethoxyethoxy)ethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the ethoxyethoxy group, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Ethoxyethoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The amino group in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Typical reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, controlled temperature and pressure.

Major Products Formed:

Oxidation: Quinones, nitroso compounds.

Reduction: Amines, reduced derivatives.

Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

Chemistry: 2-(2-Ethoxyethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industrial applications, this compound is utilized in the production of polymers, resins, and coatings. It can also be used as a stabilizer or additive in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)aniline: Similar structure with a methoxy group instead of an ethoxy group.

2-(2-Propoxyethoxy)aniline: Similar structure with a propoxy group instead of an ethoxy group.

2-(2-Butoxyethoxy)aniline: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness: 2-(2-Ethoxyethoxy)aniline is unique due to its specific ethoxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in synthesis, research, and industry.

Biological Activity

2-(2-Ethoxyethoxy)aniline, also known as this compound hydrochloride, is an organic compound with the molecular formula C12H17N O2 and a molecular weight of approximately 217.7 g/mol. This compound features an aniline structure modified with a 2-ethoxyethoxy substituent, which is believed to influence its biological properties. While specific biological activity data for this compound is limited, related compounds often exhibit significant pharmacological activities.

Structural Characteristics

The addition of the ethoxyethoxy group enhances the solubility and bioavailability of the compound compared to unsubstituted anilines. The electron-donating nature of this substituent increases the reactivity of the amine group, potentially leading to varied interactions with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H17N O2 | Ethoxyethoxy group enhances solubility and reactivity |

| 4-(2-Ethoxyethoxy)aniline | C13H19N O2 | Longer ethoxy chain; different solubility profile |

| 3-(2-Ethoxyethoxy)aniline | C12H17N O2 | Different substitution pattern; distinct biological activity |

| 2-(Ethoxy)aniline | C10H15N O | Lacks additional ethylene glycol units; simpler structure |

Pharmacological Activity

Anilines are known for their potential in medicinal chemistry, particularly in areas such as:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties.

- Antioxidant Properties : Some derivatives can act as antioxidants, protecting cells from oxidative stress.

- Cytotoxicity : Certain aniline derivatives have shown cytotoxic effects against cancer cell lines.

Although specific studies on this compound are scarce, its structural similarity to other active compounds suggests potential pharmacological applications.

Case Studies and Research Findings

-

Toxicological Studies :

- Research indicates that compounds similar to this compound can act as irritants. The presence of the ethoxyethoxy group may enhance skin permeability, which is relevant for evaluating dermal exposure risks .

-

Proteomics Applications :

- The compound has been utilized in proteomics studies due to its unique properties. Its ability to modify protein interactions can be pivotal in understanding various biochemical pathways .

- Comparative Analysis with Related Compounds :

Properties

IUPAC Name |

2-(2-ethoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMXWLOUBUAMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.